Iodosulpride
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Overview
Description
Iodosulpride is a chemical compound known for its role as a dopamine receptor antagonist. It is a derivative of sulpiride, a well-known antipsychotic medication. This compound is primarily used in scientific research to study the distribution and function of dopamine receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodosulpride involves the iodination of sulpiride. The process typically includes the following steps:
Starting Material: Sulpiride, a substituted benzamide.
Iodination: The introduction of an iodine atom into the sulpiride molecule. This is usually achieved using iodine or an iodine-containing reagent under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and often requires a catalyst to facilitate the iodination process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: Iodosulpride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, typically resulting in the removal of the iodine atom.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to replace the iodine atom, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce deiodinated sulpiride derivatives.
Scientific Research Applications
Iodosulpride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: this compound is employed in the study of dopamine receptors and their role in various biological processes.
Medicine: The compound is used in pharmacological research to understand the effects of dopamine receptor antagonists and to develop new antipsychotic drugs.
Mechanism of Action
Iodosulpride exerts its effects by binding to dopamine receptors, particularly the D2 and D3 subtypes. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. By blocking dopamine receptors, this compound can modulate neurotransmission and influence behaviors and physiological responses associated with dopamine .
Comparison with Similar Compounds
Sulpiride: A parent compound of iodosulpride, used as an antipsychotic medication.
Amisulpride: Another substituted benzamide with similar dopamine receptor antagonistic properties.
Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a different chemical structure.
Uniqueness: this compound is unique due to its specific iodination, which enhances its binding affinity and selectivity for dopamine receptors. This makes it particularly valuable in research settings where precise targeting of these receptors is required .
Properties
CAS No. |
100038-54-8 |
---|---|
Molecular Formula |
C19H27IN2O4S |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-4-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C19H27IN2O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,23) |
InChI Key |
QICCKJBXMXZXJQ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |
Synonyms |
iodosulpride N-((1-cyclopropylmethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-iodo-5-ethylsulfonylbenzamide |
Origin of Product |
United States |
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